

Application Note: Quantitative Analysis of 5-Hydroxysophoranone using LC-MS/MS

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Compound of Interest

Compound Name: 5-Hydroxysophoranone

Cat. No.: B12373633

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **5-Hydroxysophoranone** in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, metabolism research, and other applications requiring precise measurement of **5-Hydroxysophoranone**.

Introduction

5-Hydroxysophoranone is a flavanone, a class of flavonoids known for their diverse biological activities. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action in various pharmacological models. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of **5-Hydroxysophoranone**.

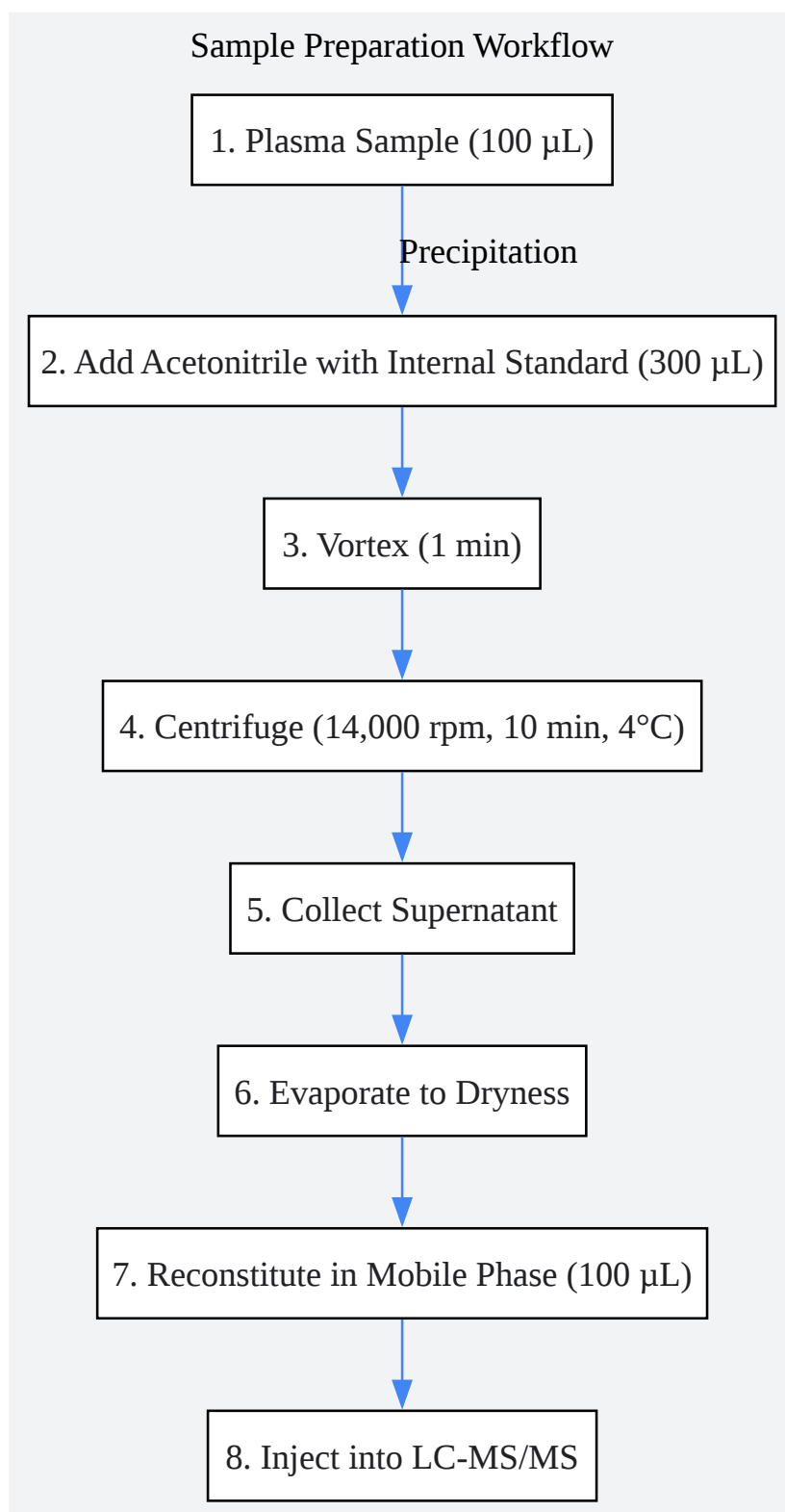
Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **5-Hydroxysophoranone** from plasma samples.

Protocol:

- To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard (e.g., a structurally similar flavanone not present in the sample).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.



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Sample preparation workflow for **5-Hydroxysophorane**.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

Parameter	Value
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	Time (min)

Mass Spectrometry

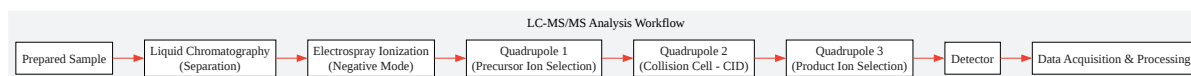
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The selection of precursor and product ions is crucial for the specificity of the method. Based on the structure of **5-Hydroxysophoranone** and typical fragmentation of flavanones, the following multiple reaction monitoring (MRM) transitions are proposed.

Parameter	Value
Ionization Mode	Electrospray (ESI), Negative
Capillary Voltage	-3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
5-Hydroxysophora none	[M-H] ⁻	Fragment 1	Optimized Value	100
[M-H] ⁻	Fragment 2	Optimized Value	100	
Internal Standard	[M-H] ⁻	Fragment 1	Optimized Value	100

Note: Specific m/z values and collision energies need to be optimized by direct infusion of a standard solution of **5-Hydroxysophoranone**.



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LC-MS/MS analytical workflow.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed include:

- **Linearity:** The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
- **Accuracy and Precision:** Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).
- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated.
- **Matrix Effect:** The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.
- **Recovery:** The efficiency of the extraction procedure should be determined.
- **Stability:** The stability of the analyte in the biological matrix under various storage and processing conditions should be evaluated.

Quantitative Data Summary

The following tables are provided as templates for summarizing the quantitative data obtained from method validation and sample analysis.

Table 1: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	R ²	Weighting
5-Hydroxysophorane	e.g., 1 - 1000	>0.99	1/x ²

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	Value	<20%	80-120%	<20%	80-120%
Low	Value	<15%	85-115%	<15%	85-115%
Medium	Value	<15%	85-115%	<15%	85-115%
High	Value	<15%	85-115%	<15%	85-115%

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of **5-Hydroxysophoranone** in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be adapted and optimized to meet the specific requirements of various research applications.

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